molecular formula C7H15N5 B15249464 6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine

6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine

Cat. No.: B15249464
M. Wt: 169.23 g/mol
InChI Key: WCDFJUHZSMYSKB-UHFFFAOYSA-N
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Description

6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of 1,3,5-triazines consists of a six-membered ring containing three nitrogen atoms at alternating positions, which imparts unique chemical properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with ethylamine and dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, and the mixture is refluxed to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of 1,3,5-triazine derivatives, including this compound, often involves large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the triazine ring act as nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with other amines or aldehydes to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include primary and secondary amines, aldehydes, and oxidizing or reducing agents. The reactions are typically carried out under reflux conditions in solvents such as ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with different amines can yield various substituted triazine derivatives, while oxidation reactions can produce triazine oxides .

Mechanism of Action

The mechanism of action of 6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the triazine ring can form hydrogen bonds and coordinate with metal ions, which can affect various biological processes. The compound’s antimicrobial and antitumor activities are believed to result from its ability to interfere with DNA synthesis and repair, as well as its interaction with enzymes involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and dimethyl groups contribute to its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Properties

Molecular Formula

C7H15N5

Molecular Weight

169.23 g/mol

IUPAC Name

4-ethyl-6-N,6-N-dimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine

InChI

InChI=1S/C7H15N5/c1-4-5-9-6(8)11-7(10-5)12(2)3/h5H,4H2,1-3H3,(H3,8,9,10,11)

InChI Key

WCDFJUHZSMYSKB-UHFFFAOYSA-N

Canonical SMILES

CCC1N=C(NC(=N1)N(C)C)N

Origin of Product

United States

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